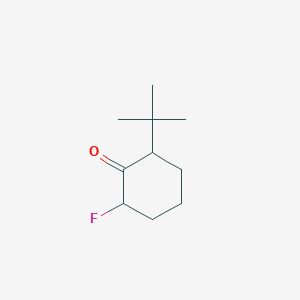

2-tert-Butyl-6-fluorocyclohexan-1-one

Description

Significance of Cyclohexane (B81311) Derivatives in Conformational and Stereochemical Studies

Cyclohexane derivatives are cornerstones in the study of conformational analysis and stereochemistry. fastercapital.comrsc.org The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angle strain and torsional strain, with all C-C-C bond angles close to the ideal tetrahedral angle of 109.5°. libretexts.orglibretexts.org In this chair conformation, substituents can occupy two distinct types of positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the "equator" of the ring). libretexts.org

These two chair forms can interconvert through a process known as a "ring flip," which causes axial substituents to become equatorial and vice versa. libretexts.org For a substituted cyclohexane, the two chair conformations are often not equal in energy. The conformer that places the substituent in the more spacious equatorial position is generally more stable, as this minimizes unfavorable steric interactions known as 1,3-diaxial interactions. sapub.org This foundational concept allows chemists to predict the three-dimensional shape and relative stability of cyclic molecules, which is crucial for understanding their physical properties and chemical reactivity. acs.org

Role of Halogens and Bulky Alkyl Groups in Modulating Ring Conformation and Reactivity

The stability of a substituted cyclohexane's conformation is profoundly influenced by the nature of its substituents. Bulky alkyl groups and halogens introduce distinct steric and electronic effects that modulate the ring's structure.

A tert-butyl group is exceptionally bulky and exhibits a strong preference for the equatorial position. libretexts.org The energy difference between the axial and equatorial conformers for a tert-butyl group (its "A-value") is so large (approximately 4.9 kcal/mol) that it effectively "locks" the cyclohexane ring into a single conformation where the tert-butyl group is equatorial. masterorganicchemistry.com Any conformation that would force it into an axial position is highly disfavored due to severe steric clash with the other axial hydrogens. masterorganicchemistry.com

Halogens , such as fluorine, are sterically much smaller than a tert-butyl group. reddit.com Fluorine's A-value is quite small, indicating only a slight preference for the equatorial position in fluorocyclohexane. ualberta.ca However, its high electronegativity can introduce significant electronic effects, including dipole-dipole interactions and stereoelectronic effects like the generalized anomeric effect, which can sometimes stabilize an axial position for a substituent adjacent to a carbonyl group. researchgate.netst-andrews.ac.uk

In a molecule like 2-tert-Butyl-6-fluorocyclohexan-1-one , these effects are combined. The overwhelming steric demand of the tert-butyl group at the C2 position will force it into an equatorial orientation. This, in turn, dictates the position of the fluorine atom at the C6 position in the two possible diastereomers:

In the trans isomer, the fluorine atom would also be in an equatorial position.

In the cis isomer, the fluorine atom would be forced into an axial position.

Given that equatorial positions are generally favored to minimize steric strain, the trans isomer is predicted to be significantly more stable than the cis isomer.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -F | 0.25 |

| -Cl | 0.52 |

| -Br | 0.55 |

| -OH | 0.94 |

| -CH₃ (Methyl) | 1.70 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C(CH₃)₃ (tert-Butyl) | 4.9 |

| Isomer | C2 (tert-Butyl) Position | C6 (Fluoro) Position | Predicted Relative Stability |

|---|---|---|---|

| trans | Equatorial | Equatorial | More Stable |

| cis | Equatorial | Axial | Less Stable |

Historical Context of Fluorinated Cyclohexanone (B45756) Research

The field of organofluorine chemistry began before the isolation of elemental fluorine itself, with the first synthesis of an organofluorine compound reported in 1835. nih.gov The introduction of fluorine into organic molecules has long been a subject of intense research due to the unique properties it imparts, including increased thermal stability, metabolic resistance, and altered electronic characteristics. The development of selective fluorinating agents was a critical advancement. beilstein-journals.org Early methods were often harsh, but the creation of modern reagents, such as N-F compounds, has provided milder and more versatile ways to synthesize complex fluorinated molecules. beilstein-journals.org The synthesis of fluorinated cyclic ketones, specifically, has been explored to study the fundamental interplay of steric and electronic effects on ring conformation and reactivity. sapub.org This research has been instrumental in creating building blocks for pharmaceuticals, agrochemicals, and advanced materials. mdpi.commdpi.com

Overview of Research Paradigms Applied to this compound and Analogues

The stereochemical and conformational properties of substituted cyclohexanones are investigated using a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the conformation of molecules in solution. nih.gov For cyclohexane derivatives, the coupling constants (J-values) between adjacent protons are particularly informative. The magnitude of these constants can help distinguish between axial and equatorial protons, thereby revealing the dominant chair conformation. rsc.org For fluorinated compounds, ¹⁹F NMR and H-F coupling constants provide additional structural insights.

X-ray Crystallography: This technique provides precise information about the molecular structure in the solid state. It can unambiguously determine the relative stereochemistry of substituents and confirm the ring's conformation, including bond lengths and angles. nih.govcore.ac.uk

Computational Chemistry: Theoretical methods, such as density functional theory (DFT) and ab initio calculations, are used to model the different possible conformations of a molecule. researchgate.net These calculations can predict the relative energies and stabilities of various conformers (e.g., chair, boat, twist-boat) and provide a detailed understanding of the geometric and electronic factors that govern the molecule's preferred shape. sapub.org

These paradigms provide a comprehensive picture of the structural nuances of complex molecules like this compound, connecting their calculated energetic profiles with their observed spectroscopic and crystallographic properties.

Structure

3D Structure

Properties

Molecular Formula |

C10H17FO |

|---|---|

Molecular Weight |

172.24 g/mol |

IUPAC Name |

2-tert-butyl-6-fluorocyclohexan-1-one |

InChI |

InChI=1S/C10H17FO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h7-8H,4-6H2,1-3H3 |

InChI Key |

OQEGARGUPCTSRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCCC(C1=O)F |

Origin of Product |

United States |

Stereochemical Investigations of 2 Tert Butyl 6 Fluorocyclohexan 1 One

Isomeric Forms and Designations

The presence of two chiral centers at the C2 and C6 positions of the cyclohexanone (B45756) ring in 2-tert-Butyl-6-fluorocyclohexan-1-one leads to the existence of multiple stereoisomers. These isomers are primarily classified based on the relative orientation of the tert-butyl and fluoro substituents.

Cis and Trans Isomers

The relative orientation of the tert-butyl group and the fluorine atom with respect to the plane of the cyclohexane (B81311) ring gives rise to cis and trans diastereomers.

Cis Isomer: In the cis isomer, the tert-butyl group and the fluorine atom are on the same side of the cyclohexane ring.

Trans Isomer: In the trans isomer, the tert-butyl group and the fluorine atom are on opposite sides of the ring.

The conformational preference of these isomers is largely dictated by the steric demands of the bulky tert-butyl group, which strongly favors an equatorial position to minimize 1,3-diaxial interactions. libretexts.org

| Isomer | Chair Conformation 1 | Chair Conformation 2 (after ring flip) | Predominant Conformation |

|---|---|---|---|

| cis-2-tert-Butyl-6-fluorocyclohexan-1-one | tert-Butyl (axial), Fluoro (equatorial) | tert-Butyl (equatorial), Fluoro (axial) | tert-Butyl (equatorial), Fluoro (axial) |

| trans-2-tert-Butyl-6-fluorocyclohexan-1-one | tert-Butyl (axial), Fluoro (axial) | tert-Butyl (equatorial), Fluoro (equatorial) | tert-Butyl (equatorial), Fluoro (equatorial) |

Enantiomeric and Diastereomeric Relationships

Each of the cis and trans isomers exists as a pair of enantiomers due to the presence of two chiral centers.

The cis isomer exists as (2R, 6S) and (2S, 6R) enantiomers.

The trans isomer exists as (2R, 6R) and (2S, 6S) enantiomers.

The relationship between any cis isomer and any trans isomer is that of diastereomers. Diastereomers have different physical and chemical properties, allowing for their potential separation.

Absolute and Relative Stereochemistry Determination

The determination of the absolute and relative stereochemistry of the isomers of this compound would rely on a combination of spectroscopic and chiroptical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 NMR are powerful tools for determining the relative stereochemistry (cis or trans). The coupling constants between protons on the cyclohexane ring, particularly the vicinal coupling constants (³J), can provide information about the dihedral angles and thus the axial or equatorial disposition of the substituents. The Nuclear Overhauser Effect (NOE) can also be used to establish through-space proximity between protons, further aiding in the assignment of relative stereochemistry.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry of a crystalline compound. This technique would definitively establish the cis or trans relationship of the substituents and their conformational arrangement in the solid state.

Chiroptical Methods: Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) can be used to distinguish between enantiomers and, in some cases, to assign the absolute configuration by comparing the experimental data with empirical rules or computational predictions.

Stereoelectronic Effects on Molecular Architecture

The molecular architecture of this compound is influenced by several key stereoelectronic effects that go beyond simple steric considerations.

Anomeric Effect: A generalized anomeric effect may be at play in the cis isomer, where the fluorine atom is in an axial position. scripps.edu This effect involves the donation of electron density from a lone pair of an adjacent heteroatom (in this case, potentially the carbonyl oxygen) into the antibonding σ* orbital of the C-F bond. nih.govst-andrews.ac.uk This interaction can stabilize the axial conformation of the fluorine atom, partially offsetting the steric preference for the equatorial position. The magnitude of this effect would depend on the specific geometry and orbital overlaps.

Allylic 1,3-Strain (A¹,³ Strain): The presence of the carbonyl group introduces a region of sp² hybridization in the ring. The interaction between the equatorial tert-butyl group at the C2 position and the substituent at the C6 position can be analyzed in the context of allylic 1,3-strain. In the trans isomer with an equatorial fluorine, the interaction between the tert-butyl group and the fluorine would be minimal. However, in the cis isomer with an axial fluorine, the steric interactions would be more complex.

Dipole-Dipole Interactions: The electronegative fluorine atom and the carbonyl group both introduce significant dipoles into the molecule. The relative orientation of these dipoles in the different isomers and conformers will influence their relative stabilities. In the trans-diaxial conformation, the C-F and C=O dipoles would be oriented in a way that could be either stabilizing or destabilizing depending on the precise geometry. In the trans-diequatorial conformer, the dipoles are further apart and their interaction is likely weaker.

| Stereoelectronic Effect | Relevant Isomer/Conformer | Description | Impact on Stability |

|---|---|---|---|

| Anomeric Effect | cis isomer (axial Fluoro) | Donation of electron density from a carbonyl lone pair to the σ* C-F orbital. scripps.edunih.govst-andrews.ac.uk | Stabilizes the axial position of the fluorine atom. |

| Allylic 1,3-Strain | Both isomers | Steric interaction between substituents at the allylic positions relative to the carbonyl double bond. wikipedia.org | Can influence the preferred rotational conformation of the substituents. |

| Dipole-Dipole Interactions | All isomers and conformers | Electrostatic interactions between the C-F and C=O bond dipoles. | Contributes to the overall conformational energy. |

Conformational Analysis of 2 Tert Butyl 6 Fluorocyclohexan 1 One

Fundamental Principles of Cyclohexane (B81311) Conformational Analysis

Chair, Boat, and Twist-Boat Conformations

The most stable conformation of cyclohexane is the chair conformation , in which all carbon-carbon bonds are staggered, minimizing torsional strain, and the bond angles are close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. At room temperature, approximately 99.99% of cyclohexane molecules exist in the chair form.

Other, less stable conformations include the boat and twist-boat (or skew-boat) conformations. The boat conformation is destabilized by torsional strain from four eclipsed carbon-carbon bonds and steric strain from the close proximity of the two "flagpole" hydrogen atoms. The twist-boat conformation is more stable than the boat as it partially relieves these strains, but it remains significantly higher in energy than the chair conformation. The relative energy of these conformations generally follows the order: chair < twist-boat < boat.

Axial and Equatorial Preferences of Substituents

In the chair conformation, the twelve hydrogen atoms (or other substituents) can occupy two distinct types of positions: axial and equatorial . Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring.

Due to a phenomenon known as 1,3-diaxial interaction , which is a form of steric strain between an axial substituent and the other two axial substituents on the same side of the ring, substituents generally prefer the more spacious equatorial position. The energy difference between the axial and equatorial conformations is quantified by the A-value , which represents the change in Gibbs free energy (ΔG°) for moving a substituent from the equatorial to the axial position. A larger A-value indicates a stronger preference for the equatorial position.

Table 1: Conformational Energy Differences (A-values) for Common Substituents

| Substituent | A-value (kcal/mol) |

|---|---|

| -F | 0.25 |

| -Cl | 0.53 |

| -Br | 0.48 |

| -OH | 0.94 |

| -CH₃ | 1.74 |

| -CH(CH₃)₂ | 2.21 |

| -C(CH₃)₃ | ~5.0 |

This table is interactive. You can sort the data by clicking on the column headers.

Influence of the tert-Butyl Group on Cyclohexane Conformation

The tert-butyl group is a particularly bulky substituent that has a profound effect on the conformational equilibrium of a cyclohexane ring.

Role as a Conformational "Locking Group"

With an A-value of approximately 5.0 kcal/mol, the tert-butyl group has an overwhelming preference for the equatorial position. The energy cost of placing a tert-butyl group in the axial position is so high that the ring "flips" to the conformation where the tert-butyl group is equatorial are effectively suppressed. This leads to the tert-butyl group being referred to as a conformational "locking group," as it essentially holds the cyclohexane ring in a single, preferred chair conformation.

Steric Hindrance and 1,3-Diaxial Interactions

The strong equatorial preference of the tert-butyl group is a direct result of severe steric hindrance. When forced into an axial position, the bulky tert-butyl group experiences significant 1,3-diaxial interactions with the axial hydrogens at the C3 and C5 positions (relative to the substituent at C1). This steric repulsion raises the energy of the axial conformer to a degree that it is practically non-existent at equilibrium.

Influence of the Fluorine Atom on Cyclohexane Conformation

The influence of a fluorine atom on cyclohexane conformation is more nuanced than that of a simple bulky group. While fluorine is larger than hydrogen, its conformational preference is not solely dictated by steric effects.

Fluorine has a relatively small A-value (approximately 0.25 kcal/mol), indicating a slight preference for the equatorial position. This small value is partly due to the long carbon-fluorine bond length, which increases the distance between the axial fluorine and the other axial hydrogens, thus reducing the 1,3-diaxial steric interactions compared to what might be expected based on its atomic size alone.

Furthermore, electronic effects, such as hyperconjugation and electrostatic interactions, play a significant role. In some highly fluorinated cyclohexanes, counter-intuitive axial preferences have been observed. These are attributed to stabilizing interactions, such as nonclassical hydrogen bonds between an axial fluorine and polarized axial hydrogens on the ring. The gauche effect, where a gauche arrangement of electronegative substituents can be more stable than the anti conformation, also highlights the importance of electrostatic interactions over steric repulsion in determining the conformational preferences of fluorine-containing molecules.

Stereoelectronic Effects of Vicinal Fluorine

The presence of a fluorine atom adjacent to the carbonyl group in 2-tert-Butyl-6-fluorocyclohexan-1-one introduces profound stereoelectronic effects that significantly influence its conformational equilibrium. These effects arise from the interaction of the electron orbitals of the fluorine atom with those of the neighboring bonds.

One of the key stereoelectronic interactions at play is the alignment of the carbon-fluorine (C-F) bond with the pi system of the carbonyl group. Depending on the conformation of the cyclohexane ring, the C-F bond can adopt either an axial or an equatorial orientation. In the axial conformation, the C-F bond is positioned nearly perpendicular to the plane of the carbonyl group, which can lead to stabilizing hyperconjugative interactions. Specifically, the filled sigma (σ) orbital of a vicinal carbon-hydrogen (C-H) bond can donate electron density into the empty antibonding sigma-star (σ*) orbital of the C-F bond. This interaction, often referred to as a type of anomeric effect in a broader sense, can stabilize the axial orientation of the fluorine atom.

Conversely, in the equatorial position, the C-F bond lies closer to the plane of the carbonyl group. This arrangement can lead to unfavorable dipole-dipole interactions between the partially negative fluorine and the partially negative carbonyl oxygen. However, it can also allow for other types of orbital overlap. The precise nature and energetic consequences of these interactions are highly dependent on the specific geometry of the conformer.

Gauche Effect and Anomeric-Type Interactions

The gauche effect describes the tendency of certain substituents to favor a gauche (approximately 60° dihedral angle) rather than an anti (180° dihedral angle) conformation. In the context of this compound, a gauche relationship exists between the fluorine atom and the carbonyl oxygen in the axial conformer. This arrangement can be stabilized by hyperconjugative interactions. wikipedia.org Specifically, a lone pair of electrons from the carbonyl oxygen can donate into the antibonding σ* orbital of the C-F bond. This n → σ* interaction is a classic example of an anomeric-type effect and contributes to the stabilization of the conformer where the fluorine is in the axial position.

Conformational Equilibrium and Energy Landscapes

The conformational landscape of this compound is dominated by the equilibrium between its two chair conformers, which can interconvert through a process known as ring inversion. The presence of the bulky tert-butyl group, however, dramatically influences this equilibrium.

Ring Inversion Dynamics

The tert-butyl group is known for its exceptionally large steric requirement. Due to severe 1,3-diaxial interactions, a tert-butyl group strongly disfavors an axial position on a cyclohexane ring. libretexts.orgpressbooks.pub This steric hindrance is so significant that it effectively "locks" the conformation of the ring, with the tert-butyl group overwhelmingly preferring the equatorial position. spcmc.ac.in This preference significantly raises the energy barrier for ring inversion. For a chair conformation to flip, the tert-butyl group would have to pass through a high-energy transition state where it is in a more sterically hindered environment. As a result, the ring inversion process in this compound is expected to be slow, and the conformational equilibrium will be heavily skewed towards the conformer where the tert-butyl group is equatorial.

Energy Differences Between Preferred Conformers

Given the strong preference of the tert-butyl group for the equatorial position, the conformational equilibrium of this compound is primarily a consideration of the relative stability of the conformers where the tert-butyl group is equatorial. This leads to two principal chair conformers: one with an equatorial tert-butyl group and an axial fluorine atom, and the other with an equatorial tert-butyl group and an equatorial fluorine atom.

The energy difference between these two conformers is determined by the interplay of the stereoelectronic effects of the fluorine atom and the steric interactions. As discussed, the axial fluorine can be stabilized by anomeric-type interactions. However, an axial fluorine also introduces 1,3-diaxial steric strain with the axial hydrogens on the same side of the ring. Conversely, an equatorial fluorine avoids this 1,3-diaxial strain but may experience unfavorable dipole-dipole interactions with the adjacent carbonyl group. The relative energies of these conformers will therefore depend on the subtle balance of these opposing effects. Computational studies on similar 2-halocyclohexanones have shown that the axial conformer can be more stable in the gas phase due to stereoelectronic stabilization. researchgate.netresearchgate.net

Below is a table summarizing the key stabilizing and destabilizing interactions for the two primary conformers of this compound (assuming an equatorial tert-butyl group).

| Conformer | Fluorine Position | Stabilizing Interactions | Destabilizing Interactions |

| A | Axial | Anomeric-type (n → σ*C-F) hyperconjugation | 1,3-diaxial steric strain with axial hydrogens |

| B | Equatorial | Avoidance of 1,3-diaxial strain | Dipole-dipole repulsion with carbonyl oxygen |

Solvent Effects on Conformational Preferences

In nonpolar solvents, the intrinsic stereoelectronic and steric effects will dominate the conformational preference. As observed in studies of 2-fluorocyclohexanone, the axial conformer may be favored in the gas phase or in nonpolar solvents due to the stabilizing anomeric-type interactions. researchgate.net

However, in polar solvents, the conformer with the larger dipole moment will be better stabilized by the solvent molecules through dipole-dipole interactions. Consequently, an increase in solvent polarity is expected to shift the conformational equilibrium towards the conformer with the equatorial fluorine atom. This phenomenon has been well-documented for 2-halocyclohexanones, where the population of the equatorial conformer increases significantly with increasing solvent polarity. researchgate.net

The following table illustrates the expected trend in the population of the equatorial fluorine conformer with changing solvent polarity.

| Solvent Polarity | Expected Predominant Conformer (Fluorine Position) | Rationale |

| Low (e.g., gas phase, nonpolar solvent) | Axial | Stabilizing anomeric-type interactions dominate. |

| High (e.g., polar aprotic or protic solvent) | Equatorial | Stabilization of the larger dipole moment by the polar solvent. |

Spectroscopic Elucidation of Structure and Configuration

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Without experimental or calculated NMR data, a conclusive assignment of the chemical shifts and coupling constants for the protons, carbons, and fluorine atom within the 2-tert-Butyl-6-fluorocyclohexan-1-one molecule is not possible.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No ¹H NMR spectra for this compound are available. An analysis would typically involve the determination of chemical shifts for the methine protons at positions 2 and 6, the various methylene (B1212753) protons of the cyclohexanone (B45756) ring, and the singlet corresponding to the tert-butyl group. Furthermore, the spin-spin coupling constants (J-values) between adjacent protons and between protons and the fluorine atom would be crucial for establishing the conformation and relative stereochemistry of the substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Published ¹³C NMR data for this compound could not be located. Such data would be essential for identifying the carbonyl carbon, the two carbons bearing the substituents (C-2 and C-6), the remaining ring carbons, and the carbons of the tert-butyl group. The coupling between carbon and fluorine (J-CF) would also provide valuable structural information.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Specific ¹⁹F NMR data, a key technique for characterizing fluorinated organic compounds, is not available for this compound.

Chemical Shifts and Spin-Spin Coupling Constants

The characteristic chemical shift of the fluorine atom and its coupling constants with neighboring protons (J-HF) are critical parameters for confirming the structure and stereochemistry, but this information has not been reported.

Heteronuclear Correlation Experiments (e.g., ¹⁹F-¹H HETCOR, ¹⁹F-¹³C HMQC, HMBC, HOESY)

Advanced 2D NMR experiments that correlate the fluorine nucleus with proton and carbon nuclei are powerful tools for unambiguous structural assignment. However, no studies reporting the use of these techniques on this compound have been found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

There is no available mass spectrometry data for this compound. Mass spectrometry would be used to confirm the molecular weight of the compound and to analyze its fragmentation pattern upon ionization. Key fragmentation pathways would likely involve the loss of the tert-butyl group, the fluorine atom, and other characteristic cleavages of the cyclohexanone ring, providing further confirmation of the proposed structure. Without this data, a discussion of its mass spectrometric behavior is purely speculative.

Spectroscopic Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, specific experimental X-ray crystallography and detailed infrared (IR) spectroscopy data for the compound this compound are not available in the public domain. Authoritative sources and peer-reviewed publications containing the precise crystallographic parameters (such as unit cell dimensions, bond lengths, and bond angles) or a detailed assignment of IR vibrational frequencies for this specific molecule could not be located.

To provide a scientifically accurate and detailed analysis as requested, such experimental data is essential. The elucidation of a molecule's solid-state structure and the definitive identification of its functional groups through spectroscopy rely on direct experimental measurement or high-level computational modeling, which must be validated.

Without access to these foundational data points for this compound, it is not possible to generate the requested in-depth article, including the specified data tables on its X-ray crystallography and infrared spectroscopy, while adhering to the required standards of scientific accuracy and authority. Extrapolation from related but structurally different compounds would be speculative and would not meet the stringent requirements of the request.

Reactivity and Reaction Pathways of 2 Tert Butyl 6 Fluorocyclohexan 1 One

Chemical Transformations of the Cyclohexanone (B45756) Ring System

The carbonyl group of the cyclohexanone ring is the primary site of various chemical transformations, including enolization, oxidation, and reduction.

The formation of an enol or enolate anion is a fundamental reaction of ketones, typically catalyzed by acid or base. libretexts.org For 2-tert-butyl-6-fluorocyclohexan-1-one, the presence of the electron-withdrawing fluorine atom at the α-position increases the acidity of the α-hydrogen, facilitating enolate formation. However, the regioselectivity of deprotonation is a key consideration.

Under thermodynamic control, using a weaker base, the more substituted and thus more stable enolate is typically favored. masterorganicchemistry.com In this case, deprotonation would likely occur at the C-2 position, leading to the formation of the tetrasubstituted enolate. Conversely, under kinetic control, using a strong, sterically hindered base like lithium diisopropylamide (LDA), the less sterically hindered proton is preferentially removed. masterorganicchemistry.comutexas.edu This would favor deprotonation at the C-6 position, yielding the less substituted enolate. The choice of reaction conditions, therefore, allows for the selective generation of either regioisomer of the enolate, which can then be trapped by various electrophiles in subsequent reactions. ubc.caresearchgate.net

Table 1: Regioselectivity of Enolate Formation | Control | Base | Favored Enolate | | --- | --- | --- | | Kinetic | Strong, hindered (e.g., LDA) | Less substituted (at C-6) | | Thermodynamic | Weaker, non-hindered | More substituted (at C-2) |

The ketone functionality can be reduced to a secondary alcohol using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). tamu.edu The stereochemical outcome of the reduction is heavily influenced by the steric hindrance imposed by the axial and equatorial positions of the conformationally locked ring. wpmucdn.comwpmucdn.com Nucleophilic attack by the hydride reagent will preferentially occur from the less hindered face of the carbonyl group. wpmucdn.com For this compound, the approach of the reducing agent will be directed by the positions of the tert-butyl and fluoro groups.

Oxidation of the cyclohexanone ring can be achieved through reactions like the Baeyer-Villiger oxidation, which converts the ketone into a lactone (a cyclic ester). This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of this oxidation depends on the migratory aptitude of the adjacent carbon atoms.

Reactions Involving the Fluorine Substituent

The fluorine atom, being a halogen, can participate in both substitution and elimination reactions.

Direct nucleophilic substitution of the fluorine atom in α-fluoroketones can be challenging. beilstein-journals.org While the adjacent carbonyl group activates the α-position towards nucleophilic attack, the strong carbon-fluorine bond makes fluoride (B91410) a poor leaving group. siue.edu SN2 reactions at the C-6 position would require backside attack by a nucleophile, which may be sterically hindered by the cyclohexane (B81311) ring. SN1-type reactions are also unlikely due to the instability of the resulting carbocation adjacent to an electron-withdrawing carbonyl group. However, under certain conditions, particularly with soft nucleophiles, substitution reactions can occur. up.ac.zanih.gov Silver-ion assisted substitution has also been shown to be effective for replacing α-halogens in some systems. researchgate.net

Treatment of this compound with a strong base can induce an elimination reaction, leading to the formation of an α,β-unsaturated ketone. The most common mechanism for this transformation is the E2 (bimolecular elimination) mechanism, which requires an anti-periplanar arrangement of the proton to be removed and the leaving group. chemistrysteps.comlibretexts.orgkhanacademy.org Due to the locked conformation of the ring, the fluorine atom will have a fixed orientation (either axial or equatorial). For an E2 reaction to occur, there must be a hydrogen atom on an adjacent carbon (C-5 or C-1) that is in an anti-periplanar (diaxial) relationship with the fluorine atom. libretexts.org If the fluorine is in an equatorial position, the rate of E2 elimination will be significantly slower. stackexchange.com The regioselectivity of the elimination will favor the formation of the more stable (Zaitsev) conjugated double bond. masterorganicchemistry.com

Reactions Involving the tert-Butyl Group

The tert-butyl group is generally considered to be chemically inert under most reaction conditions. Its primary role in the reactivity of this compound is steric. It dictates the conformational preference of the cyclohexane ring, thereby influencing the stereochemical course of reactions at other positions. fiveable.mespcmc.ac.in Due to the absence of protons on the quaternary carbon and the high strength of the C-C bonds, the tert-butyl group itself does not typically participate in the reactions discussed above.

Compound Names Table

Influence on Adjacent Reaction Centers

The presence of the bulky tert-butyl group at the C2 position and the electronegative fluorine atom at the C6 position profoundly modulates the reactivity of the adjacent carbonyl group and the alpha-carbons.

Steric Hindrance: The most significant factor influencing the reactivity of this compound is the steric bulk of the tert-butyl group. This group effectively locks the cyclohexane ring into a chair conformation where it occupies an equatorial position to minimize 1,3-diaxial interactions. libretexts.orglibretexts.org This conformational rigidity creates a highly hindered environment on one face of the carbonyl group. Consequently, the approach of nucleophiles is strongly biased towards the less hindered face, away from the tert-butyl group.

Electronic Effects: The fluorine atom at the C6 position exerts a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the fluorine atom can also participate in hyperconjugative interactions. In the axial position, the C-F σ* antibonding orbital can accept electron density from adjacent C-C bonds, which can influence the stability of transition states. researchgate.net

The carbonyl group itself activates the adjacent C-H bonds, making the alpha-protons more acidic and susceptible to deprotonation to form enolates. ethz.ch The combined electronic influence of the carbonyl and the fluorine atom would be expected to increase the acidity of the proton at C6.

Stereoselectivity and Regioselectivity in Chemical Reactions

The conformational rigidity imposed by the equatorial tert-butyl group is a dominant factor in determining the stereoselectivity and regioselectivity of reactions involving this compound.

Stereoselectivity in Nucleophilic Addition:

Nucleophilic addition to the carbonyl group of this compound is expected to be highly stereoselective. Due to the steric hindrance from the equatorial tert-butyl group, nucleophiles will preferentially attack from the axial direction on the opposite face of the ring. This leads to the formation of an alcohol where the newly introduced hydroxyl group is in an equatorial position. The stereochemistry of such additions is often rationalized by models that consider steric hindrance and electronic stabilization of the transition state. researchgate.net

Table 1: Predicted Stereochemical Outcome of Nucleophilic Addition

| Reactant | Nucleophile | Major Product Stereochemistry (at C1) | Rationale |

| This compound | Nu⁻ | Equatorial -OH | Axial attack of the nucleophile to avoid steric clash with the equatorial tert-butyl group. |

Regioselectivity of Enolate Formation:

The formation of an enolate from this compound can proceed by deprotonation at either the C2 or C6 position. The regioselectivity of this process is influenced by both steric and electronic factors.

Kinetic Enolate: Deprotonation at the less hindered C6 position is expected to be faster, leading to the formation of the kinetic enolate. The presence of the electron-withdrawing fluorine atom at C6 would further enhance the acidity of the C6-proton, favoring its removal under kinetic control (i.e., using a strong, bulky base at low temperature).

Thermodynamic Enolate: The thermodynamic enolate is the more stable enolate. In this case, steric interactions in the enolate structure become important. Formation of the enolate towards the C2 position would result in significant steric strain between the tert-butyl group and the sp²-hybridized carbon of the enolate. Therefore, the enolate formed by deprotonation at C6 is expected to be both the kinetic and thermodynamic product.

Table 2: Predicted Regioselectivity of Enolate Formation

| Condition | Base | Major Enolate Product | Rationale |

| Kinetic Control | Bulky, strong base (e.g., LDA) | Deprotonation at C6 (less hindered, more acidic proton) | The C6 position is sterically more accessible, and the fluorine atom increases the acidity of the adjacent proton. |

| Thermodynamic Control | Weaker base, higher temperature | Deprotonation at C6 (more stable enolate) | The enolate at C6 avoids the severe steric strain that would arise from placing a double bond adjacent to the tert-butyl group. |

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations

Quantum mechanical calculations have been instrumental in understanding the fundamental properties of 2-tert-Butyl-6-fluorocyclohexan-1-one at the atomic level. These methods provide a detailed picture of the electronic structure and energy landscape of the molecule.

The conformational landscape of this molecule is primarily dictated by the orientations of the bulky tert-butyl group and the electronegative fluorine atom on the cyclohexanone (B45756) ring. The chair conformation of the cyclohexane (B81311) ring is the most stable. The substituents can occupy either axial or equatorial positions, leading to different diastereomers. DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G**, can predict the relative stability of these conformers. Generally, the tert-butyl group strongly prefers the equatorial position to minimize steric strain. The fluorine atom's preference is less pronounced and is influenced by a balance of steric and electronic effects, including hyperconjugation.

The calculated conformational energies help in understanding the equilibrium populations of different conformers at a given temperature. For instance, the energy difference between the conformer with an equatorial tert-butyl group and an axial fluorine and the one with both groups equatorial can be quantified.

Table 1: Illustrative DFT Calculated Conformational Energies and Dipole Moments for Diastereomers of this compound

| Diastereomer/Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| (2R,6R) - F (axial) | 2.5 | 3.1 |

| (2R,6R) - F (equatorial) | 0.0 | 2.8 |

| (2R,6S) - F (axial) | 0.8 | 4.5 |

| (2R,6S) - F (equatorial) | 0.2 | 3.9 |

Note: These are hypothetical values based on typical results for similar substituted cyclohexanones and are for illustrative purposes.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating electronic structure and stability by including electron correlation effects more explicitly than standard DFT functionals. wikipedia.org These methods are computationally more demanding but can offer benchmark-quality results.

For this compound, MP2 calculations can be used to refine the conformational energies obtained from DFT. By providing a more accurate description of electron correlation, MP2 can be particularly important for systems where dispersion forces play a significant role. Studies on related molecules like fluorocyclohexane have shown that methods up to the MP2/aug-cc-pVTZ level of theory can provide reliable thermodynamic data for conformational equilibria. researchgate.net These calculations confirm the subtle interplay of steric and electronic effects in determining the most stable conformations.

Table 2: Comparison of Relative Conformational Energies (kcal/mol) Calculated by Different Methods

| Conformer | DFT (B3LYP/6-31G*) | MP2/6-311+G** |

| F-axial / t-Bu-equatorial | 1.2 | 1.5 |

| F-equatorial / t-Bu-equatorial | 0.0 | 0.0 |

Note: Illustrative data based on general trends observed in computational studies of substituted cyclohexanes.

Molecular Mechanics and Dynamics Simulations

While quantum mechanical methods provide high accuracy for single molecules or small clusters, molecular mechanics (MM) and molecular dynamics (MD) simulations are essential for studying the behavior of molecules in a condensed phase, such as in a solvent or a biological environment.

MM methods use classical force fields to model the potential energy of a system as a function of its atomic coordinates. These force fields are parameterized to reproduce experimental or high-level quantum mechanical data. For this compound, force fields like MMFF94 or OPLS3 can be used to rapidly explore the conformational space and identify low-energy structures.

MD simulations use these force fields to simulate the atomic motions of the molecule over time. This allows for the study of dynamic processes, such as conformational changes and interactions with solvent molecules. An MD simulation can provide insights into the flexibility of the cyclohexanone ring and the preferred solvation of the polar carbonyl and C-F groups.

Analysis of Electronic Effects (e.g., Hyperconjugation, Inductive Effects)

The conformational preferences and reactivity of this compound are significantly influenced by electronic effects, which can be analyzed using computational methods.

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In the context of this molecule, hyperconjugative interactions can influence the stability of different conformers. For example, an axial C-F bond can act as an acceptor for electron density from adjacent C-C or C-H bonds. The strength of these interactions can be quantified using Natural Bond Orbital (NBO) analysis.

Inductive Effects: The high electronegativity of the fluorine atom and the oxygen atom of the carbonyl group leads to significant inductive withdrawal of electron density from the cyclohexane ring. This polarization of the chemical bonds affects the reactivity of the molecule, particularly the electrophilicity of the carbonyl carbon. Computational methods can map the electron density distribution and calculate atomic charges to visualize and quantify these inductive effects. The interplay between hyperconjugation and inductive effects can lead to interesting conformational preferences. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key application. DFT calculations, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can provide accurate predictions of ¹H and ¹³C chemical shifts. mdpi.com The chemical shift of a particular nucleus is highly sensitive to its local electronic environment. Therefore, different conformers of this compound will have distinct calculated NMR spectra. By comparing the calculated shifts for various possible conformers with the experimental spectrum, it is often possible to determine the dominant conformation in solution. For accurate predictions, it is often necessary to perform a Boltzmann averaging of the chemical shifts of the different conformers based on their calculated relative energies.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for the Carbonyl Carbon in Different Conformations

| Conformer | Predicted ¹³C Chemical Shift (ppm) |

| F-axial / t-Bu-equatorial | 208.5 |

| F-equatorial / t-Bu-equatorial | 210.2 |

Note: These values are hypothetical and serve to illustrate the sensitivity of NMR chemical shifts to the local chemical environment.

Transition State Analysis for Reaction Mechanisms

Computational methods are invaluable for elucidating reaction mechanisms by locating and characterizing transition states. For reactions involving this compound, such as nucleophilic addition to the carbonyl group, DFT calculations can be used to map out the potential energy surface of the reaction.

By identifying the transition state structure, which is a first-order saddle point on the potential energy surface, the activation energy of the reaction can be calculated. This provides insights into the reaction kinetics. Furthermore, the geometry of the transition state can reveal important details about the reaction mechanism, such as the trajectory of the incoming nucleophile and the degree of bond formation and breaking. For this compound, transition state analysis can help to understand how the stereochemistry of the substituents influences the stereochemical outcome of a reaction.

Advanced Topics and Future Research Directions

Use as a Model Compound for Understanding Stereochemical Principles

The rigid conformational nature of the 2-tert-butyl-6-fluorocyclohexan-1-one ring system makes it an exemplary model for investigating stereochemical and stereoelectronic effects. The tert-butyl group, due to its significant steric bulk, acts as a "conformational lock." libretexts.org It preferentially occupies an equatorial position to minimize destabilizing 1,3-diaxial interactions, thus locking the cyclohexane (B81311) ring into a predictable chair conformation. chemconnections.org This conformational rigidity removes the complexity of analyzing a mixture of rapidly interconverting chair forms, allowing for a clearer study of the substituent effects on reaction outcomes.

With the ring conformation fixed, the relative orientation of the fluorine atom (axial or equatorial) becomes the primary determinant of the molecule's diastereomeric form (cis or trans). This well-defined three-dimensional arrangement is invaluable for studying the facial selectivity of nucleophilic additions to the carbonyl group. Researchers can precisely probe how an adjacent, electronegative fluorine atom, in either an axial or equatorial position, electronically influences the trajectory of an incoming nucleophile. Such studies provide deep insights into fundamental concepts like Felkin-Anh and Cieplak models of carbonyl addition stereoselectivity.

| Substituent | A-Value (kcal/mol) | Conformational Preference |

|---|---|---|

| -F (Fluorine) | 0.25 - 0.43 | Weakly Equatorial libretexts.orgstackexchange.com |

| -CH₃ (Methyl) | 1.7 | Strongly Equatorial |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | Overwhelmingly Equatorial libretexts.org |

Applications in the Design of Novel Organic Molecules with Tuned Properties

The incorporation of fluorine into organic molecules is a powerful strategy in medicinal chemistry and materials science to modulate molecular properties. youtube.comnih.govnih.gov Fluorine can enhance metabolic stability, alter lipophilicity, and introduce specific electronic interactions that improve binding affinity to biological targets. nih.govresearchgate.netresearchgate.net Fluorinated cyclohexanes, in particular, are emerging as valuable motifs in drug discovery. researchgate.net

This compound serves as a versatile synthetic building block, or scaffold, for constructing more complex molecules with finely tuned properties. The ketone functionality allows for a wide range of chemical transformations, while the fluorine and tert-butyl groups provide handles for controlling the physicochemical characteristics of the final product. For example, this scaffold could be elaborated into novel pharmaceutical agents where the fluorine atom enhances binding to a target enzyme, and the tert-butyl group provides a specific hydrophobic interaction or improves metabolic stability. researchgate.netresearchgate.net

Development of New Synthetic Methodologies for Fluorinated Cyclohexanones

The synthesis of highly substituted, stereochemically complex molecules like this compound presents a significant challenge that drives the development of new synthetic methods. While various techniques exist for fluorination, achieving high stereocontrol in a densely functionalized system requires advanced strategies. nih.govprinceton.edu

Future research in this area will likely focus on enantioselective organocatalytic methods for the α-fluorination of ketones. princeton.eduacs.org These methods utilize small chiral organic molecules as catalysts to introduce fluorine with high enantioselectivity and diastereoselectivity. princeton.eduresearchgate.net Developing a catalytic system that can effectively differentiate the two faces of the enamine/enolate derived from 2-tert-butylcyclohexanone (B158629) would be a notable achievement. Furthermore, exploring one-pot reaction sequences, such as a combined fluorination and Robinson annulation, could provide efficient pathways to complex fluorinated cyclohexanone (B45756) derivatives. nih.govresearchgate.net These advancements are crucial for making such valuable fluorinated building blocks more accessible for research and development. nus.edu.sg

Exploration of Unique Electronic and Steric Interactions in Highly Substituted Systems

The juxtaposition of the very large tert-butyl group and the small, highly electronegative fluorine atom on the cyclohexanone ring creates a fascinating system for studying the interplay of steric and electronic effects. researchgate.net The steric hindrance from the tert-butyl group can influence the reactivity of the adjacent carbonyl, while the fluorine atom exerts strong inductive and hyperconjugative effects. nih.gov

Theoretical studies on simpler 2-fluorocyclohexanones show that the stability of axial versus equatorial conformers is governed by a delicate balance of hyperconjugation and electrostatic interactions. nih.govresearchgate.net In this compound, the fixed conformation allows for the isolation and study of these electronic effects. For instance, the orientation of the C-F bond dipole relative to the C=O bond dipole will be different in the cis and trans isomers, leading to distinct reactivity profiles and spectroscopic signatures. Advanced techniques, such as high-resolution NMR spectroscopy and computational chemistry, can be used to probe these subtle interactions, providing a deeper understanding of how steric bulk and electronic perturbations collectively dictate molecular behavior.

| Isomer | Fluorine Position | Dominant Electronic Effect | Predicted Carbonyl (C=O) Shift |

|---|---|---|---|

| trans | Equatorial | Hyperconjugation (σC-F → π*C=O) | More deshielded |

| cis | Axial | Inductive effect through space | Less deshielded |

Integration with Supramolecular Chemistry and Materials Science

Facially polarized molecules, which have distinct electron-rich and electron-poor faces, are of great interest in supramolecular chemistry and materials science. researchgate.net Selectively fluorinated cyclohexanes, such as all-cis-1,2,3,4,5,6-hexafluorocyclohexane, exhibit extremely large molecular dipole moments and can self-assemble into higher-order structures like supramolecular polymers. nih.govsupsi.chnih.gov

The conformationally locked structure of this compound, with the C-F bond fixed in a specific orientation, can generate a significant molecular dipole. This property makes it a promising candidate for the design of new functional materials. numberanalytics.comrsc.org For example, derivatives of this molecule could be explored as components of liquid crystals, where directional intermolecular interactions are crucial. The ability of the polarized C-F bond to participate in non-covalent interactions could also be exploited in the design of novel organogelators or as building blocks for creating ordered supramolecular assemblies and advanced polymers with unique electronic properties. researchgate.netmdpi.comrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.